3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrimido[5,4-b]indol-4-one moiety, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring and the coupling of the various aromatic systems. Without specific literature or patents, it’s difficult to provide a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and X-ray crystallography could be used to determine its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring might undergo reactions with acids or bases, and the aromatic systems might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of intermolecular forces .Scientific Research Applications
Dopamine and Serotonin Receptor Affinity
Research on compounds structurally related to 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one has demonstrated significant interactions with central dopamine D-2 and serotonin 5-HT2 receptors. These interactions are crucial for understanding the compound's potential in treating various central nervous system disorders. Notably, derivatives exhibiting noncataleptogenic properties similar to the atypical neuroleptic clozapine have been identified, underscoring their significance in developing new therapeutic agents with reduced side effects (Perregaard et al., 1992).
Antitumor Activity
Several derivatives have been synthesized and evaluated for their cytotoxic activity against tumor cell lines. Notably, compounds with specific substituents have shown potent cytotoxicity in vitro and significant antitumor activity in vivo, highlighting the potential of these derivatives in cancer therapy (Naito et al., 2005).
Pharmacokinetics and Metabolism
Studies on the metabolism of related compounds, such as flumatinib, have provided insights into the metabolic pathways in humans following oral administration. Identifying primary and secondary metabolites helps in understanding the pharmacokinetics and optimizing the therapeutic efficacy of these compounds (Gong et al., 2010).
Synthesis and Docking Studies
Synthesis and docking studies of piperazine-1-yl-1H-indazole derivatives, including 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, have played a vital role in medicinal chemistry, offering a pathway to novel compounds with potential therapeutic applications. These studies provide valuable information on the interaction between these compounds and biological targets (Balaraju et al., 2019).
Antibacterial Activity
Research on 8-fluoro Norfloxacin derivatives and their hybrids has highlighted the potential of these compounds in combating bacterial infections, including strains resistant to conventional antibiotics. This research is crucial in the ongoing battle against antibiotic-resistant bacteria (Sunduru et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2/c1-16-6-7-19-17(14-16)22-23(27-19)24(32)30(15-26-22)9-8-21(31)29-12-10-28(11-13-29)20-5-3-2-4-18(20)25/h2-7,14-15,27H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUNYTYZAYKMSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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